1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperazine and diphenylmethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Thiazole Ring: This step often involves the reaction of a 3,4-dimethoxyphenyl derivative with a thioamide under acidic conditions to form the thiazole ring.
Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with a piperazine derivative, typically under basic conditions, to form the desired piperazine ring.
Introduction of the Diphenylmethyl Group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid share the thiazole ring structure but differ in their functional groups and overall structure.
Piperazine Derivatives: Compounds like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one feature the piperazine ring but have different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H29N3O2S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-4-(3,4-dimethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H29N3O2S/c1-32-25-14-13-23(19-26(25)33-2)24-20-34-28(29-24)31-17-15-30(16-18-31)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,27H,15-18H2,1-2H3 |
InChI Key |
RZTXDFWQZARWIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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